benzyl N-[(3S)-3-hydroxybutyl]carbamate
Description
Benzyl N-[(3S)-3-hydroxybutyl]carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl group attached to a (3S)-3-hydroxybutylamine backbone. Its stereochemistry at the 3-hydroxy position (S-configuration) and the presence of both hydroxyl and carbamate functional groups make it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
benzyl N-[(3S)-3-hydroxybutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAUELNSZVJUDM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Substrates : (3S)-3-Amino-1-butanol (enantiomeric excess ≥98%) and benzyl chloroformate.
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Base : Sodium bicarbonate (1.2 equiv) in a dioxane/water biphasic system.
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Temperature : 0–5°C (ice-cooling) to minimize racemization.
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Workup : Extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–65% (extrapolated) | |
| Purity (HPLC) | >95% | – |
| Stereochemical Integrity | Retained (no racemization) |
This method’s success hinges on the availability of high-purity (3S)-3-amino-1-butanol, which may require resolution via chiral HPLC or enzymatic kinetic resolution.
Asymmetric Reduction of 3-Oxo-Butylamine Precursors
For substrates lacking pre-existing chirality, asymmetric catalytic hydrogenation of 3-oxo-butylamine derivatives offers a stereoselective pathway. This method aligns with strategies used for tert-butyl (cis-3-hydroxycyclobutyl)carbamate synthesis (73% yield via Mitsunobu reaction).
Catalytic Hydrogenation Protocol
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Substrate : N-Boc-3-oxo-butylamine.
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Catalyst : Ru(BINAP)Cl₂ (0.5 mol%) in methanol.
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Pressure : 50 psi H₂ at 25°C for 12 h.
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Deprotection : HCl/dioxane to remove Boc, followed by carbamate formation with benzyl chloroformate.
Advantages :
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Enantiomeric excess (ee) >99% achievable with Ru-BINAP systems.
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Scalable to multi-gram quantities without yield erosion.
Limitations :
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Requires specialized catalysts and high-pressure equipment.
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables stereochemical control by converting a secondary alcohol’s configuration. Applied to racemic 3-hydroxybutyl precursors, this method inverts the R-configuration to S using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Procedure Overview
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Substrate : Racemic 3-hydroxybutylamine.
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Reagents : DEAD (1.1 equiv), PPh₃ (1.1 equiv), and benzyl chloroformate in THF.
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Conditions : 0°C to room temperature, 24 h.
Outcome :
This method is ideal for resolving racemic mixtures but requires post-reaction purification to isolate the S-enantiomer.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic 3-hydroxybutylamine provides an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the R-enantiomer, leaving the desired S-enantiomer unreacted.
Enzymatic Protocol
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Enzyme : CAL-B immobilized on acrylic resin.
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Acyl Donor : Vinyl acetate (2.0 equiv).
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Solvent : Tert-butyl methyl ether at 30°C.
Performance Metrics :
The resolved (3S)-3-hydroxybutylamine is then converted to the carbamate via standard methods.
Solid-Phase Synthesis for High-Throughput Applications
Adapting strategies from peptidomimetic synthesis, solid-phase methods enable rapid iteration. Wang resin-bound Fmoc-(3S)-3-hydroxybutylamine is deprotected and reacted with benzyl chloroformate before cleavage.
Steps :
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Resin Loading : Fmoc-(3S)-3-hydroxybutylamine coupled to Wang resin using DIC/HOBt.
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Fmoc Deprotection : 20% piperidine in DMF.
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Carbamate Formation : Benzyl chloroformate (3.0 equiv), DIPEA (6.0 equiv), DCM, 2 h.
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Cleavage : TFA/water (95:5), 1 h.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(3S)-3-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: LiAlH4 in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl N-[(3S)-3-oxobutyl]carbamate.
Reduction: Formation of benzyl N-[(3S)-3-aminobutyl]carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[(3S)-3-hydroxybutyl]carbamate is primarily studied for its role as a chiral building block in the synthesis of biologically active compounds. Its structural features allow it to act as a precursor for various pharmacologically relevant molecules.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of amino acids and their derivatives, which are crucial in drug formulation. For instance, it serves as an intermediate in the production of compounds with anti-inflammatory and anti-cancer properties . The chirality of the compound enhances the enantioselectivity of the resulting products, making it valuable in creating drugs with specific therapeutic effects.
Drug Development
Research indicates that derivatives of this compound have been explored for their potential as neuroprotective agents and in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in neuropharmacology.
Chemical Properties and Reactivity
The chemical structure of this compound contributes to its reactivity and stability. It possesses a carbamate functional group, which is known for its ability to undergo hydrolysis under physiological conditions, releasing bioactive amines . This property is key in drug delivery systems where controlled release is desired.
Case Studies
Several studies have documented the applications of this compound in various contexts:
Enantioselective Synthesis
A notable case study involved the use of this compound in the enantioselective synthesis of natural products and pharmaceuticals. Researchers demonstrated that employing this carbamate as a chiral auxiliary significantly improved yields and selectivity in synthesizing target molecules .
Neuroprotective Applications
In another study, derivatives of this compound were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated that these compounds could enhance cell viability and reduce apoptosis in neuronal cell lines .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used as a chiral building block for synthesizing bioactive compounds |
| Drug Development | Potential candidate for neuroprotective agents and treatments for diseases |
| Enantioselective Synthesis | Improves yields and selectivity in producing pharmaceuticals |
| Neuroprotective Research | Enhances neuronal cell viability under oxidative stress |
Mechanism of Action
The mechanism of action of benzyl N-[(3S)-3-hydroxybutyl]carbamate depends on its specific application. In the context of peptide synthesis, the carbamate group protects the amine functionality, preventing unwanted reactions during the synthesis process. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparison with Similar Compounds
Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
Key Differences :
- Substituent: Features a phenolic hydroxyl group instead of an aliphatic hydroxybutyl chain.
- Hazard Profile: Classified under EC No 1272/2008 (CLP) with a "Warning" signal word, indicating moderate toxicity (e.g., skin/eye irritation) .
- Applications : Primarily used in industrial synthesis; lacks chiral centers, limiting its utility in enantioselective reactions compared to the target compound.
Data Comparison :
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate (CAS 211873-74-4)
Key Differences :
- Complexity : Contains trifluoro, methyl, and ketone groups, increasing hydrophobicity (LogP = 4.4) and steric hindrance .
- Pharmacokinetics : Higher topological polar surface area (TPSA = 84.5 Ų) suggests reduced membrane permeability compared to the simpler hydroxybutyl analog .
- Stereochemistry : Dual stereocenters (S,S-configuration) may enhance binding specificity in enzyme inhibition.
Data Comparison :
| Property | This compound | Trifluoro-Methyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~237 (estimated) | 402.4 |
| LogP | ~1.5 (estimated) | 4.4 |
| TPSA (Ų) | ~50 (estimated) | 84.5 |
| Rotatable Bonds | 4 (estimated) | 9 |
Benzyl(S)-azepan-3-ylcarbamate (CAS 1384421-60-6)
Key Differences :
Data Comparison :
| Property | This compound | Azepane Analog |
|---|---|---|
| Molecular Weight (g/mol) | ~237 (estimated) | 248.32 |
| Structural Feature | Linear hydroxybutyl chain | Cyclic azepane ring |
| Hydrogen Bond Donors | 2 (estimated) | 2 |
Research Findings and Implications
- Stereochemical Influence : The (3S)-hydroxybutyl configuration in the target compound may enhance interaction with biological targets (e.g., enzymes) compared to achiral analogs like methyl (3-hydroxyphenyl)-carbamate .
- Hydrophobicity vs. Solubility : Trifluoro-methyl analogs exhibit higher LogP values, favoring blood-brain barrier penetration but risking metabolic instability . In contrast, the hydroxybutyl chain balances hydrophilicity and lipophilicity.
- Synthetic Utility : Benzyl carbamates are widely used in protecting amine groups during peptide synthesis. The hydroxybutyl variant’s chirality and hydroxyl group offer unique opportunities for post-functionalization .
Biological Activity
Benzyl N-[(3S)-3-hydroxybutyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- IUPAC Name : this compound
- Structure : The compound features a benzyl carbamate protecting group attached to the nitrogen atom and a hydroxyl group on the second carbon of a four-carbon chain.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate moiety is known for its role in enzyme inhibition, particularly in cholinesterases, which are crucial for neurotransmitter regulation. The compound's structure allows it to form covalent bonds with the active sites of these enzymes, leading to inhibition and modulation of their activity.
Biological Activity
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Antimicrobial Activity :
Research indicates that derivatives of benzyl carbamates exhibit antibacterial properties. A study on related compounds demonstrated that certain benzyl carbamates showed potent inhibitory activity against both sensitive and drug-resistant strains of Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis . -
Cytotoxicity :
In vitro studies have shown that related compounds exhibit moderate cytotoxicity against cancer cell lines, specifically A549 (lung cancer) cells. For instance, some derivatives demonstrated significant in vivo inhibitory activity in mouse models infected with Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . -
Neuroprotective Effects :
The carbamate structure has been associated with neuroprotective effects, particularly in the context of Alzheimer's disease research. Compounds containing this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which play roles in cognitive function .
Table 1: Summary of Biological Activities
Case Study: Antitubercular Activity
In a study evaluating the antitubercular efficacy of related carbamate compounds, one derivative was administered orally at 100 mg/kg/day in a mouse model. Results indicated a significant reduction in bacterial load in the lungs compared to untreated controls, showcasing the potential therapeutic application of these compounds against tuberculosis .
Q & A
Q. What are the optimized synthetic routes for benzyl N-[(3S)-3-hydroxybutyl]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the hydroxybutyl backbone followed by carbamate functionalization. Key steps include:
- Amine Protection : Use of tert-butyl or benzyl chloroformate to protect the amine group, often in the presence of a base like triethylamine to neutralize HCl byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or THF) are preferred for carbamate bond formation, balancing reactivity and solubility .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance stereochemical control in the (3S)-configuration .
- Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions like hydrolysis or racemization .
Yield improvements (70–85%) are achieved by iterative optimization of these parameters .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J values for diastereotopic protons) and chemical shifts. For example, the hydroxybutyl group’s protons appear as distinct multiplets in δ 3.5–4.0 ppm .
- HSQC/HMBC : Correlate protons with adjacent carbons to confirm connectivity, particularly for the carbamate moiety (C=O at ~δC 155–160 ppm) .
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J values for diastereotopic protons) and chemical shifts. For example, the hydroxybutyl group’s protons appear as distinct multiplets in δ 3.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z ~252.1) and fragmentation patterns to validate the structure .
- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated solution in ethanol/water to obtain single crystals. Ensure purity (>95%) to avoid twinning .
- Data Collection : Employ synchrotron radiation or high-resolution diffractometers for small-molecule crystals. SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters .
- Stereochemical Validation : The (3S)-configuration is confirmed via Flack parameter analysis and anomalous dispersion effects .
Q. How can researchers address contradictory bioactivity data between this compound and its structural analogs?
Methodological Answer:
- Comparative SAR Analysis : Use a table to compare functional groups and activities (Table 1). For example, the ethoxy group in benzyl N-[(3S)-2-ethoxy-5-oxo-tetrahydrofuran-3-yl]carbamate increases lipophilicity, altering membrane permeability versus the hydroxybutyl variant .
- Biological Assay Standardization : Control variables like cell line (e.g., PC-3M-CT+ for metastasis studies) and oxygen levels (hypoxia vs. normoxia) to reconcile discrepancies .
Q. Table 1. Structural and Functional Comparisons of Carbamate Analogs
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., hydrolyzed carbamate or racemized products) .
- Reaction Quenching : Add aqueous NaHCO₃ immediately after carbamate formation to neutralize excess reagents and stabilize intermediates .
- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC with C18 columns to isolate the target compound (>98% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
